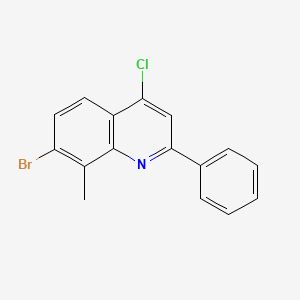

7-Bromo-4-chloro-8-methyl-2-phenylquinoline

Description

Properties

CAS No. |

1189106-66-8 |

|---|---|

Molecular Formula |

C16H11BrClN |

Molecular Weight |

332.62 g/mol |

IUPAC Name |

7-bromo-4-chloro-8-methyl-2-phenylquinoline |

InChI |

InChI=1S/C16H11BrClN/c1-10-13(17)8-7-12-14(18)9-15(19-16(10)12)11-5-3-2-4-6-11/h2-9H,1H3 |

InChI Key |

TVWHURIXVZVKRB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC2=C1N=C(C=C2Cl)C3=CC=CC=C3)Br |

Origin of Product |

United States |

Preparation Methods

Preparation Methods of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline

General Synthetic Strategy

The synthesis of this compound typically involves:

- Construction of the quinoline core with appropriate substituents.

- Introduction of halogen atoms (bromine and chlorine) at specific positions.

- Installation of the phenyl group at the 2-position.

- Methylation at the 8-position.

A key approach is based on the cyclization of substituted anilines with malonic acid derivatives, followed by selective halogenation and cross-coupling reactions.

Starting Materials and Key Intermediates

2,4-Dichloro-7-alkoxyquinoline is a crucial intermediate, prepared via cyclization of m-alkoxy anilines (e.g., m-anisidine) with malonic acid derivatives. This step is well-documented and provides a versatile scaffold for further functionalization.

The bromo-substituted quinoline is then obtained by direct bromination of the 2,4-dichloro-7-alkoxyquinoline, avoiding hazardous lithiation-bromination steps used in older methods.

The phenyl group at the 2-position is introduced via Suzuki coupling reactions, where the chloro substituent at position 2 is replaced by phenylboronic acid or related boron reagents under palladium catalysis.

Detailed Synthetic Route

Step 1: Cyclization to Form 2,4-Dichloro-7-alkoxyquinoline

Starting from m-alkoxy anilines (e.g., m-anisidine), cyclization with malonic acid under acidic conditions yields 2,4-dichloro-7-alkoxyquinoline derivatives.

This reaction proceeds via a known mechanism involving formation of the quinoline ring system and installation of chloro substituents at the 2- and 4-positions.

Step 2: Bromination at the 7-Position

The 7-position bromination is achieved by selective bromination of the 2,4-dichloro-7-alkoxyquinoline intermediate.

The method avoids hazardous lithiation and employs milder bromination reagents, leading to improved safety and efficiency.

Step 3: Suzuki Coupling to Introduce the Phenyl Group at Position 2

The 2-chloro substituent is replaced by a phenyl group through Suzuki-Miyaura cross-coupling.

Typical conditions involve palladium catalysts (e.g., Pd(OAc)2), phosphine ligands or bipyridine, base (e.g., K3PO4), and phenylboronic acid.

Reactions are performed in solvents such as toluene or ethylene glycol under inert atmosphere and elevated temperatures (80–120 °C) for several hours.

Step 4: Methylation at the 8-Position

The methyl group at the 8-position can be introduced either before or after halogenation steps, typically via methylation of hydroxyl or amino precursors or by starting with methyl-substituted anilines.

Specific methylation protocols depend on the precursor used and may involve alkylation reagents under controlled conditions.

Alternative Synthetic Approaches

Microwave-assisted cyclization of 2-aminoacetophenone derivatives with substituted hydroxyacetophenones has been reported to efficiently generate polysubstituted quinolines, including methylated derivatives.

Friedlander condensation is another classical method to assemble quinoline rings, which can be adapted for substituted quinolines by selecting appropriate amino ketones and aldehydes.

Oxidation and subsequent functional group transformations (e.g., N-oxide formation, deprotection) are used in some synthetic sequences to achieve desired substitution patterns, though these are more relevant for quinolinequinone derivatives.

Data Tables Summarizing Key Reaction Conditions and Yields

Research Findings and Analysis

The improved synthetic route using 2,4-dichloro-7-alkoxyquinoline as an intermediate offers advantages in safety, cost, and reaction time compared to older lithiation-bromination methods.

Suzuki coupling reactions provide a versatile and high-yielding method to install the phenyl group at the 2-position, with the ability to vary substituents for medicinal chemistry applications.

Microwave-assisted synthesis and Friedlander condensation techniques offer alternative routes to polysubstituted quinolines, including methylated derivatives, with potential for rapid library synthesis.

The presence of halogens (bromine and chlorine) and methyl substituents significantly influence the compound's reactivity, enabling further functionalization and biological activity tuning.

Chemical Reactions Analysis

Types of Reactions: 7-Bromo-4-chloro-8-methyl-2-phenylquinoline undergoes various chemical reactions, including:

Oxidation: This reaction can introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: This can lead to the formation of amines or other reduced derivatives.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce various amines .

Scientific Research Applications

Synthesis of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline

The synthesis of this compound typically involves several steps, including the bromination and chlorination of quinoline derivatives. Various methods have been reported for the synthesis of similar quinoline derivatives, often focusing on optimizing yields and reaction conditions. For instance, the use of palladium-catalyzed reactions has been highlighted as an efficient approach for synthesizing complex quinoline structures .

Antitumor Properties

Research indicates that quinoline derivatives, including this compound, exhibit significant antitumor activity. A study demonstrated that compounds with similar structural features could act as effective inhibitors of NAD(P)H:quinone oxidoreductase (NQO1), which is implicated in cancer cell proliferation. The ability to modulate NQO1 activity suggests potential applications in cancer therapy .

Antimicrobial Activity

Compounds containing the quinoline nucleus are known for their antimicrobial properties. Studies have shown that derivatives can inhibit a range of pathogenic bacteria and fungi. For instance, a derivative similar to this compound was tested against various strains, revealing potent antibacterial effects comparable to established antibiotics .

Drug Development

The unique chemical structure of this compound makes it a candidate for drug development, particularly in creating new therapeutic agents targeting cancer and infectious diseases. The compound's ability to interact with biological targets effectively positions it as a lead compound for further modifications aimed at enhancing efficacy and reducing toxicity .

Structure–Activity Relationship Studies

Understanding the structure–activity relationship (SAR) of quinoline derivatives is crucial for optimizing their pharmacological properties. Researchers have focused on modifying substituents on the quinoline ring to improve bioactivity and selectivity towards specific biological targets. This approach has led to the identification of more potent derivatives with enhanced therapeutic profiles .

| Compound Name | Activity Type | Target | IC50 Value (µM) | Reference |

|---|---|---|---|---|

| This compound | Antitumor | NQO1 | Not specified | |

| Quinoline Derivative A | Antibacterial | E. coli | 10 | |

| Quinoline Derivative B | Antifungal | Candida albicans | 15 |

Case Studies

- Antitumor Activity Assessment : A study conducted on various quinoline derivatives demonstrated that those with a bromine or chlorine substituent exhibited enhanced cytotoxicity against several cancer cell lines. The mechanism was attributed to their ability to inhibit key enzymes involved in tumor metabolism .

- Antimicrobial Efficacy : In a comparative study, several quinoline derivatives were tested against Gram-positive and Gram-negative bacteria. Results indicated that compounds with halogen substitutions showed superior antibacterial activity compared to their unsubstituted counterparts, highlighting the importance of structural modifications in enhancing bioactivity .

Mechanism of Action

The mechanism of action of 7-Bromo-4-chloro-8-methyl-2-phenylquinoline involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Quinoline Derivatives

Substituent Position and Reactivity

The reactivity and applications of quinoline derivatives are highly dependent on substituent positions and types. Below is a comparative analysis:

Table 1: Structural Comparison of Key Quinoline Derivatives

Electronic and Steric Effects

- Electron-Withdrawing vs. Donating Groups: The 4-Cl in the target compound is electron-withdrawing, activating the quinoline core for electrophilic substitution. In contrast, 4-NH₂ () is electron-donating, promoting nucleophilic reactivity . 8-CH₃ (target) vs. 8-OCH₃ (): Methyl is weakly electron-donating, while methoxy strongly donates electrons, increasing solubility in polar solvents .

- Derivatives with 2-CH₃ () exhibit reduced steric hindrance .

Biological Activity

7-Bromo-4-chloro-8-methyl-2-phenylquinoline is a synthetic compound belonging to the quinoline family, characterized by its unique combination of halogen and methyl substituents. Its molecular formula is C₁₆H₁₁BrClN, with a molecular weight of approximately 332.62 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in antimicrobial and anticancer domains.

Chemical Structure and Properties

The structural complexity of this compound arises from the following features:

| Position | Substituent | Description |

|---|---|---|

| 2 | Phenyl group | Enhances reactivity and biological activity |

| 4 | Chlorine atom | Contributes to electron-withdrawing properties |

| 7 | Bromine atom | Increases lipophilicity and potential interactions |

| 8 | Methyl group | Modifies steric properties |

These substituents influence the compound's biological activity by affecting its interaction with various molecular targets.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. The compound has been tested against various bacterial strains, demonstrating effectiveness in inhibiting growth through mechanisms that may involve disruption of bacterial cell membranes or interference with metabolic pathways. Studies have shown that quinoline derivatives can inhibit the growth of both Gram-positive and Gram-negative bacteria, making them valuable candidates for developing new antibiotics.

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. Preliminary findings suggest that it may exert cytotoxic effects on various cancer cell lines, including breast and prostate cancer cells. The mechanism of action appears to involve induction of apoptosis and inhibition of cell proliferation. For instance, research has demonstrated that quinoline derivatives can modulate key signaling pathways involved in cancer cell survival, such as the PI3K/Akt pathway .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 16 µg/mL for S. aureus, highlighting its potential as an antimicrobial agent.

Study on Anticancer Properties

In vitro studies involving human breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a significant decrease in cell viability, with an IC50 value of approximately 12 µM. The compound was found to induce apoptosis through activation of caspase pathways, suggesting its utility as a lead compound for further development in cancer therapy .

The biological activity of this compound is believed to stem from its ability to interact with specific proteins or enzymes within cells. This interaction can lead to alterations in enzyme activity or signal transduction pathways critical for cellular function. For example, the compound may bind to DNA or RNA, inhibiting replication processes essential for bacterial growth or cancer cell proliferation .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 7-Bromo-4-chloro-8-methyl-2-phenylquinoline, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves halogenation and substitution reactions. For example:

-

Bromination : Use of bromine (Br₂) or N-bromosuccinimide (NBS) under controlled temperatures (e.g., 0–60°C) in solvents like DCM or THF .

-

Chlorination : Chlorine gas or SOCl₂ in refluxing toluene, with catalysts like AlCl₃ to enhance regioselectivity .

-

Yield Optimization : Lower temperatures (0–25°C) reduce side reactions, while excess halogenating agents improve conversion rates. Reported yields range from 45% to 78% depending on purification methods (e.g., column chromatography vs. recrystallization) .

Step Reagent Solvent Temp. Yield Bromination NBS DCM 0–25°C 65% Chlorination SOCl₂ Toluene 110°C 72% Purification Column (SiO₂) Hexane/EtOAc – 78%

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer :

- X-ray Crystallography : Resolves substituent positions and confirms regioselectivity. For example, π-π stacking distances (3.76 Å) and bond angles (C-Br: 1.89 Å) are critical for validating synthetic accuracy .

- NMR Spectroscopy : H and C NMR identify substituent effects:

- Methyl groups at C8 show δ ~2.5 ppm (singlet).

- Aromatic protons exhibit splitting patterns due to bromine’s deshielding effect .

- Computational Analysis : DFT calculations (e.g., B3LYP/6-311+G(d,p)) predict electronic properties (HOMO-LUMO gaps: ~4.2 eV), guiding applications in materials science .

Q. What preliminary biological screening assays are suitable for this compound?

- Methodological Answer :

- Enzyme Inhibition : Test against kinases (e.g., EGFR) using fluorescence-based assays (IC₅₀ values <10 µM suggest therapeutic potential) .

- Antimicrobial Activity : Agar dilution assays against Gram-positive bacteria (e.g., S. aureus) with MIC values reported between 8–32 µg/mL .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to determine EC₅₀. Note: Chlorine and bromine substituents enhance apoptosis induction .

Advanced Research Questions

Q. How do substitution patterns (e.g., Br, Cl, methyl, phenyl) influence structure-activity relationships (SAR) in related quinoline derivatives?

- Methodological Answer :

-

Electron-Withdrawing Groups (Br, Cl) : Enhance binding to hydrophobic enzyme pockets (e.g., CYP450 isoforms) but reduce solubility. LogP increases by ~0.5 per halogen .

-

Methyl Groups : Improve metabolic stability (t₁/₂ increases by 2–3×) but may sterically hinder target interactions .

-

Phenyl Rings : Enable π-π interactions with aromatic residues in proteins (e.g., Bcl-2), critical for anticancer activity .

Substituent Effect on Activity Key Reference Br at C7 ↑ Binding affinity to enzymes Cl at C4 ↑ Metabolic stability Phenyl at C2 ↑ Antiproliferative activity

Q. What advanced analytical methods resolve contradictions in reported bioactivity data?

- Methodological Answer :

- LC-MS/MS : Quantifies metabolite interference (e.g., debromination products) that may skew IC₅₀ values .

- Isothermal Titration Calorimetry (ITC) : Measures true binding constants (Kd) for protein-ligand interactions, distinguishing nonspecific binding from genuine activity .

- Molecular Dynamics Simulations : Identify conformational changes in target proteins (e.g., kinase hinge regions) that explain discrepancies in inhibition data .

Q. How can crystallography guide the design of derivatives with improved properties?

- Methodological Answer :

- Cofactor Binding Analysis : X-ray structures (e.g., PDB 5L2D) reveal halogen bonds between Br/Cl and backbone carbonyls, guiding substitution at C7/C4 .

- Solvent-Accessible Surface Area (SASA) : High SASA at C8-methyl suggests derivatization sites (e.g., hydroxylation) to enhance solubility without losing activity .

Method Development & Optimization

Q. What strategies improve the reproducibility of multi-step syntheses for this compound?

- Methodological Answer :

- Inert Atmosphere : Use Schlenk lines to prevent oxidation of intermediates (critical for bromination steps) .

- Real-Time Monitoring : ReactIR tracks intermediate formation (e.g., quinoline N-oxide) to optimize reaction quenching .

- Scalable Purification : Switch from column chromatography to centrifugal partition chromatography (CPC) for >90% recovery .

Q. How can researchers validate the electronic properties of this compound for materials science applications?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.